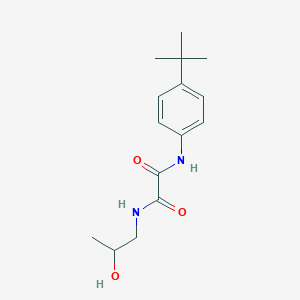![molecular formula C18H21ClF2N6O5 B15008832 Diethyl 2,2'-{[6-({4-[chloro(difluoro)methoxy]phenyl}amino)-1,3,5-triazine-2,4-diyl]diimino}diacetate (non-preferred name)](/img/structure/B15008832.png)
Diethyl 2,2'-{[6-({4-[chloro(difluoro)methoxy]phenyl}amino)-1,3,5-triazine-2,4-diyl]diimino}diacetate (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-[(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE typically involves multiple stepsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitutions occur efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it feasible for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-[(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
ETHYL 2-[(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ETHYL 2-[(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, and hydrophobic contacts with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 2-[(4-{[4-(CHLOROFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE
- ETHYL 2-[(4-{[4-(DIFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE
Uniqueness
ETHYL 2-[(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE is unique due to the presence of the chlorodifluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and ability to interact with biological targets compared to similar compounds .
Propiedades
Fórmula molecular |
C18H21ClF2N6O5 |
|---|---|
Peso molecular |
474.8 g/mol |
Nombre IUPAC |
ethyl 2-[[4-[4-[chloro(difluoro)methoxy]anilino]-6-[(2-ethoxy-2-oxoethyl)amino]-1,3,5-triazin-2-yl]amino]acetate |
InChI |
InChI=1S/C18H21ClF2N6O5/c1-3-30-13(28)9-22-15-25-16(23-10-14(29)31-4-2)27-17(26-15)24-11-5-7-12(8-6-11)32-18(19,20)21/h5-8H,3-4,9-10H2,1-2H3,(H3,22,23,24,25,26,27) |
Clave InChI |
BJDLHJBXEYIWAG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC(F)(F)Cl)NCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B15008749.png)
![(5E)-5-[(2-methoxyphenyl)methylidene]-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B15008758.png)

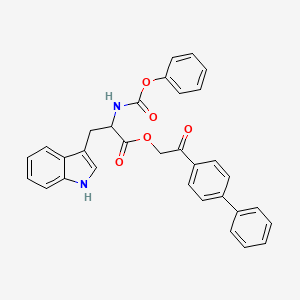
![ethyl 1-benzyl-6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate](/img/structure/B15008773.png)
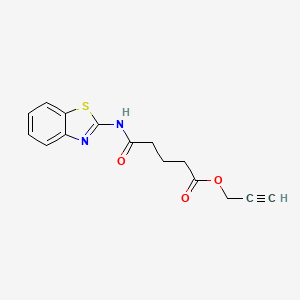
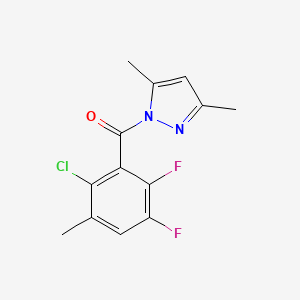
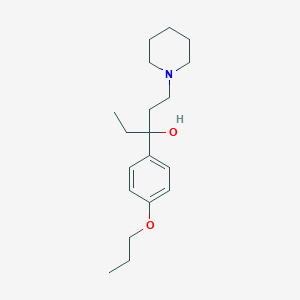
![[7,8-Bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-methylphenyl)methanone](/img/structure/B15008806.png)
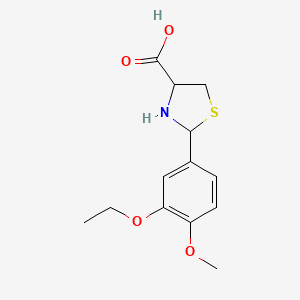


![2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15008822.png)
